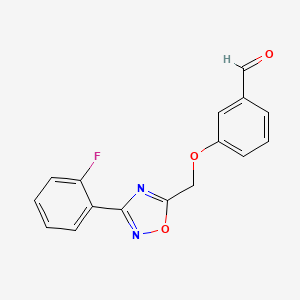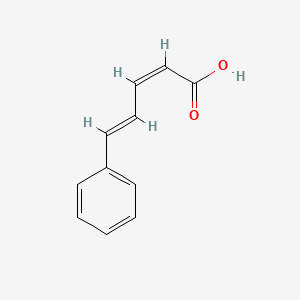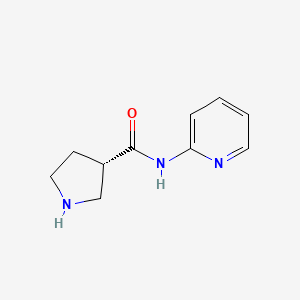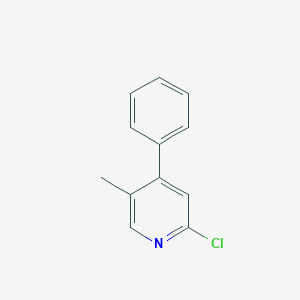
2'-Deoxy-N-methyladenosine-15N5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-N-methyladenosine-15N5 is a modified nucleotide analog where the adenosine base is methylated and isotopically labeled with nitrogen-15. This compound is used to investigate the dynamics of nucleic acid structures and has applications in various scientific research fields .
Vorbereitungsmethoden
The synthesis of 2’-Deoxy-N-methyladenosine-15N5 involves several steps, including the methylation of the adenosine base and the incorporation of nitrogen-15 isotopes. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not widely documented, but they likely follow similar principles with optimization for large-scale production.
Analyse Chemischer Reaktionen
2’-Deoxy-N-methyladenosine-15N5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-N-methyladenosine-15N5 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying nucleic acid dynamics and interactions.
Biology: Helps in understanding the structure and function of nucleic acids, including DNA and RNA.
Industry: Utilized in the production of high-quality reference materials and proficiency testing.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-N-methyladenosine-15N5 involves its incorporation into nucleic acids, where it can influence the structure and function of these molecules. The methylation and nitrogen-15 labeling allow researchers to track and study the behavior of nucleic acids in various biological processes. Molecular targets include DNA and RNA, and pathways involved may include replication, transcription, and translation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2’-Deoxy-N-methyladenosine-15N5 include:
2’-Deoxy-N-methyladenosine: Lacks the nitrogen-15 labeling but has similar structural properties.
N6-Methyl-2’-deoxyadenosine: Another methylated adenosine analog without the nitrogen-15 isotope.
6-(Methylamino)purine deoxyriboside: A related compound with methylation at a different position.
The uniqueness of 2’-Deoxy-N-methyladenosine-15N5 lies in its nitrogen-15 labeling, which provides additional insights into nucleic acid dynamics and interactions .
Eigenschaften
Molekularformel |
C11H15N5O3 |
|---|---|
Molekulargewicht |
270.23 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methyl(15N)amino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1/i12+1,13+1,14+1,15+1,16+1 |
InChI-Schlüssel |
DYSDOYRQWBDGQQ-SAKOLJHCSA-N |
Isomerische SMILES |
C[15NH]C1=C2C(=[15N]C=[15N]1)[15N](C=[15N]2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)

![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)


![2-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B12958762.png)
![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)






